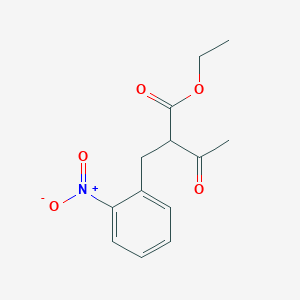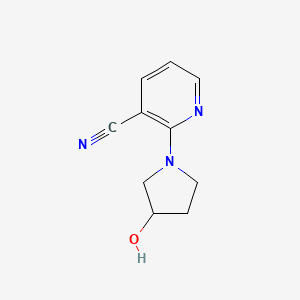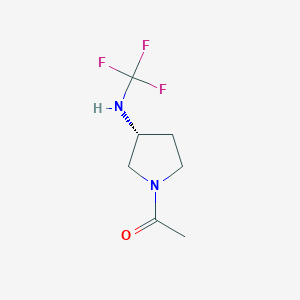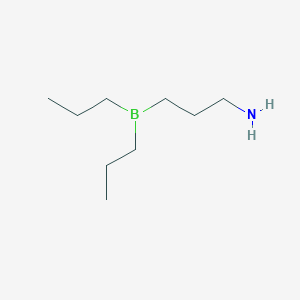
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester is an organic compound that belongs to the class of nitrobenzyl derivatives This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butyric acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester typically involves the reaction of 2-nitrobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide group is replaced by the ethyl acetoacetate moiety. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: 2-Aminobenzyl-3-oxo-butyric acid ethyl ester.
Reduction: 2-(2-Aminobenzyl)-3-oxo-butyric acid ethyl ester.
Substitution: 2-(2-Nitrobenzyl)-3-oxo-butyric acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated by specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a prodrug, where it is converted to its active form by enzymatic reactions within the body.
Vergleich Mit ähnlichen Verbindungen
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester can be compared with other similar compounds such as:
2-Nitrobenzyl alcohol: Similar in structure but lacks the ester and keto groups.
2-Nitrobenzyl chloride: Contains a chloride group instead of the ester and keto groups.
2-Nitrobenzyl acetate: Contains an acetate group instead of the butyric acid ester.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95314-61-7 |
|---|---|
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
ethyl 2-[(2-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-7,11H,3,8H2,1-2H3 |
InChI-Schlüssel |
PHOXXTCJZCAWKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)

![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)




![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)



![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)


